molecular formula C8H10O5 B143004 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate CAS No. 184901-84-6

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Cat. No. B143004
CAS RN: 184901-84-6
M. Wt: 186.16 g/mol
InChI Key: ATPBHLAWGXOMOR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, abbreviated as 2HHAH, is a chemical compound that plays an important role in the synthesis of various organic compounds and is used for a variety of scientific research applications. 2HHAH has a wide range of biochemical and physiological effects and is used in laboratory experiments for its various advantages and limitations.

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Hydroxycinnamic acids and their derivatives are often examined in the context of environmental science, especially in studies related to the degradation of pollutants via advanced oxidation processes. For example, the degradation of acetaminophen, a common pharmaceutical compound, through AOPs, results in various by-products including hydroquinone, acetic acid, and others, showcasing the complex interactions and potential environmental impact of these processes (Qutob et al., 2022).

Role in Industrial Processes

The review on organic acids for stimulation purposes in oil and gas operations highlights the usefulness of acetic acid and other organic acids in enhancing production efficiency. These acids are used for their less corrosive properties and ability to dissolve mineral deposits, indicating the potential industrial applications of hydroxyphenylacetic acid derivatives in similar contexts (Alhamad et al., 2020).

Antioxidant Properties and Biological Activity

Hydroxycinnamic acids, including derivatives similar to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, are noted for their significant antioxidant properties. These compounds are investigated for their structure-activity relationships, offering insights into designing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Corrosion Inhibition

The role of organic compounds, including hydroxycinnamic acids, in inhibiting corrosion of metals in acidic solutions is another area of interest. These compounds exhibit potential as environmentally friendly corrosion inhibitors, suggesting possible applications for this compound in protecting industrial equipment and infrastructure (Goyal et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that similar compounds can have various biological effects. For example, (4-Hydroxyphenoxy)acetic acid mimics synthetic heparin and specifically binds to vascular smooth muscle cells, inhibiting their proliferative growth .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The compound is used in research and development . Future directions could include further exploration of its chemical properties and potential applications in various fields .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBHLAWGXOMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506557
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184901-84-6, 7198-10-9
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-hydroxymandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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